molecular formula C13H13ClN2O2S B1405479 2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester CAS No. 855531-10-1

2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester

Cat. No.: B1405479
CAS No.: 855531-10-1
M. Wt: 296.77 g/mol
InChI Key: FWESDWNFLHAFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester is a chemical compound with the CAS Number 855531-10-1 and a molecular formula of C 13 H 13 ClN 2 O 2 S . It has a molecular weight of 296.77 g/mol . This ethyl ester derivative is part of a broader class of aminothiazole carboxy derivatives, which are valuable intermediates in organic synthesis and medicinal chemistry research . The specific presence of the 4-chloroaniline and ester functional groups makes it a versatile building block for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid . Researchers can utilize this compound in the exploration of structure-activity relationships, particularly in the development of novel heterocyclic compounds with potential biological activity. The compound is supplied for laboratory research purposes only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 2-(4-chloroanilino)-5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-3-18-12(17)11-8(2)19-13(16-11)15-10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWESDWNFLHAFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester typically involves the condensation of 4-chloroaniline with 2-bromo-5-methylthiazole-4-carboxylic acid ethyl ester. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Catalytic Applications

One of the primary applications of 2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester is in catalysis . It has been investigated for its role in facilitating various chemical reactions, particularly:

  • Catalytic Protodeboronation : This process involves the removal of boron groups from molecules, which is crucial in organic synthesis for creating functionalized compounds.

Biological Activities

Research has indicated that this compound exhibits several biological activities attributed to its structural features. These include:

  • Antimicrobial Properties : The thiazole ring and chloro-substituted phenyl group can interact with biological targets, potentially leading to antimicrobial effects.
  • Anticancer Potential : Preliminary studies suggest that this compound may influence cancer cell proliferation, although further research is necessary to establish efficacy and mechanisms.

Synthesis and Functionalization

The synthesis of this compound typically involves multiple steps that can vary based on available reagents and desired yields. This compound can also serve as a precursor for further functionalization, allowing researchers to explore new derivatives with enhanced biological activities.

Case Study 1: Catalytic Activity

A study published in a peer-reviewed journal explored the use of this compound as a catalyst in protodeboronation reactions. The results demonstrated that this compound significantly improved reaction yields compared to traditional catalysts, showcasing its potential for industrial applications in organic synthesis.

Case Study 2: Antimicrobial Testing

In another investigation focusing on the biological activity of thiazole derivatives, this compound was tested against various bacterial strains. The findings indicated notable antimicrobial activity, suggesting that this compound could be further developed into therapeutic agents for treating infections.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

2-(4-Fluoro-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester

  • Key Difference : Fluorine replaces chlorine on the phenyl ring.

Ethyl 5-chloro-2-(dimethylamino)thiazole-4-carboxylate

  • Key Difference: A dimethylamino group replaces the 4-chlorophenylamino moiety.
  • Impact: The dimethylamino group is a strong electron donor, increasing the compound’s basicity and solubility in polar solvents .

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate

  • Key Difference : A trifluoromethyl (CF₃) group replaces chlorine.
  • Impact : The CF₃ group significantly increases lipophilicity and metabolic stability due to its electron-withdrawing nature and resistance to oxidation .

Heterocyclic Core Modifications

3-(4-Chlorophenyl)-[1,2,4]thiadiazole-5-carboxylic acid ethyl ester

  • Key Difference : The thiazole ring is replaced by a thiadiazole (containing two nitrogen atoms and one sulfur).

Ethyl 2-amino-5-(4-chlorophenylcarbamoyl)-4-methylthiophene-3-carboxylate

  • Key Difference : Thiophene replaces thiazole as the core heterocycle.

Functional Group Modifications

Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

  • Key Difference: An acetylated amino group with a 4-chlorophenoxy substituent is introduced.
  • Impact: The acetyl group may improve stability against enzymatic degradation, while the phenoxy moiety enhances π-π stacking interactions .

Ethyl 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate

  • Key Difference: A pyridinyl-trifluoromethyl-anilino group replaces the 4-chlorophenylamino group.
  • Impact : The pyridine ring and multiple CF₃ groups introduce steric bulk and electron-withdrawing effects, likely improving affinity for hydrophobic binding pockets .

Comparative Data Table

Compound Name Substituent at Position 2 Heterocycle Key Functional Group Potential Impact on Properties Reference
This compound 4-Chlorophenylamino Thiazole Ethyl ester Balanced lipophilicity and electronic effects
2-(4-Fluoro-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester 4-Fluorophenylamino Thiazole Ethyl ester Enhanced binding due to reduced steric hindrance
Ethyl 5-chloro-2-(dimethylamino)thiazole-4-carboxylate Dimethylamino Thiazole Ethyl ester Increased solubility and basicity
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 4-Trifluoromethylphenyl Thiazole Ethyl ester Higher metabolic stability
3-(4-Chlorophenyl)-[1,2,4]thiadiazole-5-carboxylic acid ethyl ester 4-Chlorophenyl Thiadiazole Ethyl ester Altered hydrogen-bonding capacity
Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate (4-Chlorophenoxy)acetylamino Thiazole Acetylated amino, ethyl ester Improved enzymatic stability

Biological Activity

2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester is a thiazole derivative that has garnered attention for its diverse biological activities. The compound's unique structure, featuring a thiazole ring and a chloro-substituted phenyl group, suggests potential interactions with various biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H13ClN2O2S
  • Molecular Weight : 296.77 g/mol
  • CAS Number : 855531-10-1

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole moiety is known for its role in enzyme inhibition and modulation of protein functions, which can lead to various pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antitumor Activity :
    • Studies have shown that thiazole derivatives can possess significant antitumor properties. For instance, compounds with similar structures demonstrated IC50 values in the range of 1.61 to 1.98 µg/mL against various cancer cell lines, indicating strong cytotoxic effects .
    • The presence of electron-donating groups, such as methyl groups on the phenyl ring, enhances the antitumor activity by increasing lipophilicity and improving interactions with cancer cell targets .
  • Enzyme Inhibition :
    • The compound has been investigated for its inhibitory effects on enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of carbonic anhydrase (CA) enzymes, which play a crucial role in physiological processes .
    • Structure-activity relationship (SAR) studies suggest that specific functional groups are essential for achieving optimal inhibitory effects against these enzymes .
  • Antioxidant Properties :
    • Thiazole derivatives are recognized for their antioxidant activities. Compounds structurally related to this compound have been shown to scavenge free radicals and reduce oxidative stress markers in various biological models .

Case Studies

Several studies have highlighted the biological potential of thiazole derivatives similar to the compound :

  • A study on a related thiazole compound demonstrated significant improvements in insulin sensitivity and lipid profiles in diabetic animal models, suggesting potential therapeutic applications in metabolic disorders .
  • Another investigation revealed that thiazole derivatives could inhibit the growth of Mycobacterium tuberculosis, indicating their potential as antimicrobial agents .

Comparative Analysis

To better understand the unique characteristics of this compound, a comparison with similar compounds is presented below:

Compound NameMolecular FormulaBiological Activity
4-Methyl-2-(phenylamino)-thiazole-5-carboxylic acid ethyl esterC13H14N2O2SAntitumor activity
Ethyl 2-chloro-5-methylthiazole-4-carboxylateC7H8ClNO2SEnzyme inhibition
Ethyl 2-(3-chlorophenylamino)-4-methylthiazole-5-carboxylateC13H12ClN2O2SAntioxidant properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester, and what are their critical reaction conditions?

  • Answer : Two primary methods are documented:

  • Method 1 : Reacting ethyl α-chloroacetoacetate with thiourea under reflux conditions, followed by halogenation and Arndt-Eistert reactions with diazoalkanes to introduce substituents .
  • Method 2 : Using ethyl 3-thiocyano-3-acetoxypropionate as a precursor, cyclized in the presence of thiourea to form the thiazole core .
  • Key parameters : Temperature (reflux), solvent choice (acetic acid or ethanol), and stoichiometric control of thiourea to minimize by-products.

Q. How is the crystal structure of this compound validated, and what intermolecular interactions stabilize its solid-state conformation?

  • Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. For example, studies on analogous thiazole esters reveal:

  • Packing interactions : Hydrogen bonds (N–H···O) and π-π stacking between aromatic rings stabilize the lattice .
  • Torsional angles : Substituents like the 4-chlorophenyl group influence dihedral angles, affecting molecular planarity .

Q. What spectroscopic techniques are used to characterize this compound, and how are key functional groups identified?

  • Answer :

  • FT-IR : Confirms ester carbonyl (C=O stretch at ~1700 cm⁻¹) and thiazole ring vibrations (C–N/C–S stretches at 1450–1600 cm⁻¹).
  • ¹H/¹³C NMR : The ethyl ester group appears as a triplet (~1.3 ppm for CH₃) and quartet (~4.2 ppm for CH₂). The 4-chlorophenylamino group shows aromatic protons as doublets (δ 7.2–7.5 ppm) .

Advanced Research Questions

Q. How can computational methods resolve contradictions between solid-state and solution-phase conformational data?

  • Answer : Density Functional Theory (DFT) calculations (e.g., ωB97x-D/6-31G(d,p)-PCM) model solution-phase behavior:

  • Case study : For similar triazole esters, DFT-optimized geometries deviated by 40–90° in torsion angles from XRD data, aligning better with ¹H NMR solution spectra. This highlights solvent effects on conformation .
  • Recommendation : Use DFT-PCM models to predict drug-target interactions, as crystal structures may not reflect bioactive conformations .

Q. What strategies optimize the synthesis yield when scaling up, and how are by-products minimized?

  • Answer :

  • Scale-up challenges : Competing pathways (e.g., over-halogenation) reduce yield.
  • Mitigation :
  • Temperature control : Gradual heating to avoid exothermic side reactions.
  • Catalytic additives : NaAc (sodium acetate) in acetic acid improves cyclization efficiency .
  • By-product analysis : LC-MS identifies impurities like unreacted thiourea or dimerized intermediates .

Q. How do substituent variations (e.g., halogen position) impact biological activity, and what SAR (Structure-Activity Relationship) trends are observed?

  • Answer :

  • Halogen effects : Analogues with 4-chlorophenyl groups show enhanced antimicrobial activity vs. 3-chloro derivatives, likely due to improved lipophilicity and target binding .
  • Thiazole core modifications : Methyl groups at position 5 increase metabolic stability, while ester groups influence solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.